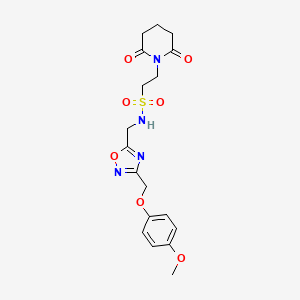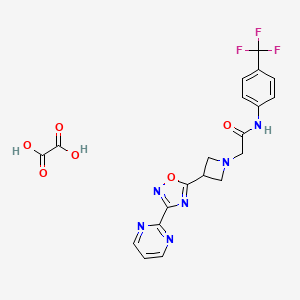![molecular formula C20H26N4O6 B2538540 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-il)acetamido)piperidina-1-carboxilato de etilo CAS No. 1325744-17-9](/img/structure/B2538540.png)
4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-il)acetamido)piperidina-1-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate" is a complex organic molecule that appears to be related to the field of medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, often utilizing specific reagents and conditions to achieve the desired product. For example, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by microorganisms such as Candida parapsilosis and Pichia methanolica leads to high diastereomeric and enantiomeric excesses of the hydroxy ester product . This suggests that biocatalysis could be a viable approach for synthesizing stereochemically complex piperidine derivatives, which might be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely includes a benzodioxole moiety, an imidazolidinone ring, and a piperidine ring, based on the name provided. These structural features are common in pharmacologically active molecules, which can interact with biological targets through various modes of binding. The stereochemistry of such compounds is crucial, as seen in the microbial reduction study, where the stereochemical outcome significantly influences the product's properties .
Chemical Reactions Analysis
The reactivity of similar compounds, such as ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide, involves transformations like hydrolysis, amidrazone formation, and reactions with piperidine . These reactions are indicative of the functional groups' reactivity present in the compound, such as esters, amides, and oxides. The compound may undergo similar reactions, which could be utilized in further functionalization or in the context of drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of heterocycles like benzimidazole and piperidine typically contributes to the molecule's basicity, solubility, and overall stability. The synthesis of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates under solvent-free conditions indicates that the starting materials and products have sufficient stability to withstand such conditions . This information could be extrapolated to predict the stability and solubility of the compound , which are important parameters in drug formulation and medicinal chemistry.
Aplicaciones Científicas De Investigación
- Deoxirribozimas fluorescentes: Los científicos han desarrollado novedosas moléculas de ADN catalítico (deoxirribozimas) denominadas Aurora y Apollon. Aurora genera fluorescencia púrpura, mientras que Apollon produce un color amarillo. Estas deoxirribozimas pueden revelar la presencia de moléculas diana a través de cambios de fluorescencia o color. La sensibilidad de Aurora la hace adecuada para la detección de alto rendimiento, mientras que la señal amarilla detectable a simple vista de Apollon ofrece una opción de diagnóstico más simple, especialmente en entornos con recursos limitados .
- Residuos de ácido siálico en la eritropoyetina (EPO): Los investigadores exploran el papel de los residuos de ácido siálico en la EPO urinaria recombinante y natural. Comprender este aspecto estructural es crucial tanto desde una perspectiva científica fundamental como para el análisis antidopaje .
- Pinzas Ópticas: Un enfoque sin contacto que utiliza pinzas ópticas tiene aplicaciones potenciales en microquímica y puntos cuánticos. Los investigadores están investigando esta novedosa técnica para manipular y estudiar pequeñas partículas y moléculas .
Detección y Diagnóstico de ADN
Análisis Antidopaje
Microquímica y Puntos Cuánticos
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate may interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.
Biochemical Pathways
These could include the p53 pathway, the Bcl-2 family proteins pathway, and various cyclin-dependent kinase pathways .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound could have a similar effect, leading to the inhibition of cancer cell proliferation and the induction of cell death.
Análisis Bioquímico
Biochemical Properties
Compounds containing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity . They have been found to interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Compounds with similar structures have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
ethyl 4-[[2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O6/c1-2-28-20(27)22-7-5-14(6-8-22)21-18(25)12-23-9-10-24(19(23)26)15-3-4-16-17(11-15)30-13-29-16/h3-4,11,14H,2,5-10,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKZWZQFDFAVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

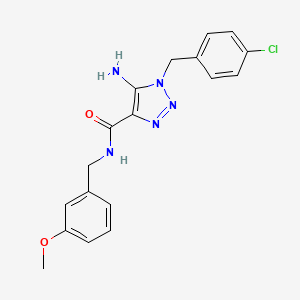
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)
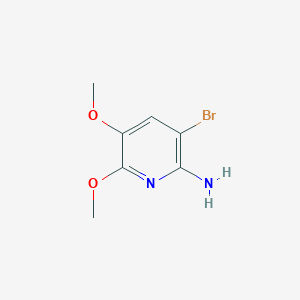
![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)
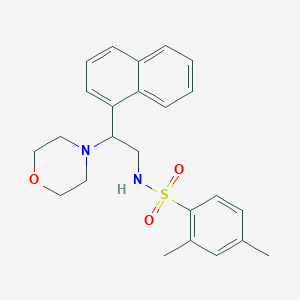
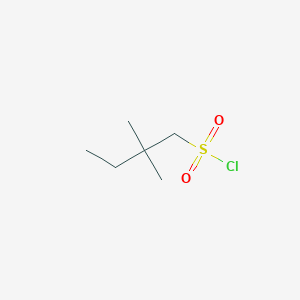


![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538474.png)
